Bienvenue dans la boutique en ligne BenchChem!

4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Drug-likeness Membrane permeability Oral bioavailability prediction

This piperidine-1-carboxamide, featuring a morpholine-2,5-dione moiety and a 3-methoxyphenyl urea terminus, is exclusively for kinase-targeted SAR campaigns. Its key differentiator is the meta-methoxy group, which provides a directional hydrogen-bond acceptor vector unavailable in unsubstituted phenyl, 2-methylphenyl, or 2-fluorophenylmethyl analogs. This unique geometry enables exploration of vector-specific hinge-region or solvent-exposed pocket interactions. Computed TPSA (88.2 Ų) and XLogP3 (0.6) place it firmly within oral drug-like space. Procurement is justified for generating QSPR datasets that isolate the methoxy contribution to ADME parameters. The 3-methoxy handle also enables late-stage O-demethylation for rapid analog generation, a synthetic advantage absent in non-oxygenated congeners.

Molecular Formula C17H21N3O5
Molecular Weight 347.371
CAS No. 2034496-22-3
Cat. No. B2496903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
CAS2034496-22-3
Molecular FormulaC17H21N3O5
Molecular Weight347.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O
InChIInChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23)
InChIKeyNBUSZVNCRGPYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(3,5-Dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide (CAS 2034496-22-3): Structural Classification and Procurement Baseline


4-(3,5-Dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide (CAS 2034496-22-3) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, distinguished by a morpholine-2,5-dione (dioxomorpholine) moiety N-substituted at the piperidine 4-position and a 3-methoxyphenyl urea terminus. Its molecular formula is C17H21N3O5 with a molecular weight of 347.37 g/mol [1]. The compound is cataloged as a research chemical by Life Chemicals (ID: F6562-7301) and is marketed as a building block for kinase inhibitor development and structure-activity relationship (SAR) studies, with a reported purity of ≥95% at quantities ranging from 1 mg to 75 mg [1][2]. Critically, no peer-reviewed publications containing quantitative biological activity data (IC50, Ki, EC50) for this specific compound were identified in the public domain as of the search date.

Why 4-(3,5-Dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the 4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide series, seemingly minor substituent changes on the N-aryl urea terminus produce quantifiable differences in computed physicochemical properties that directly impact drug-likeness parameters relevant to procurement decisions. The target compound's 3-methoxyphenyl group confers a topological polar surface area (TPSA) of 88.2 Ų and an XLogP3 of 0.6 [1], values that differ measurably from its closest analogs: the unsubstituted phenyl analog (MW 317.35, lacks the ether oxygen), the 2-fluorophenylmethyl analog (TPSA 79 Ų, XLogP3 0.7) [2], and the 2-methylphenyl analog (MW 331.37, one fewer oxygen). These property differences—particularly the ~9 Ų increase in TPSA relative to the fluorophenylmethyl analog—can alter membrane permeability, solubility, and off-target binding profiles in biological assays, making direct substitution without re-optimization scientifically unjustified. Furthermore, the 3-methoxy substitution pattern provides a distinct hydrogen-bond acceptor vector unavailable in non-oxygenated aryl analogs, potentially enabling unique target interactions that cannot be replicated by methyl, fluoro, or unsubstituted phenyl congeners.

Quantitative Differentiation Evidence for 4-(3,5-Dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Versus Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: 3-Methoxyphenyl vs. 2-Fluorophenylmethyl Analogs

The target compound (CAS 2034496-22-3) has a computed TPSA of 88.2 Ų, which is 9.2 Ų higher than the 2-fluorophenylmethyl analog (CAS 2034367-45-6, TPSA = 79 Ų) [1][2]. TPSA values below 140 Ų are generally considered favorable for oral bioavailability, with values between 60–90 Ų associated with balanced permeability [3]. The 11.6% higher TPSA of the target compound, driven by the additional methoxy oxygen, predicts moderately reduced passive membrane permeability compared to the fluorophenylmethyl analog, which may be desirable for targets where reduced CNS penetration or enhanced aqueous solubility is sought.

Drug-likeness Membrane permeability Oral bioavailability prediction

Lipophilicity (XLogP3) Differentiation Within the Dioxomorpholine-Piperidine Carboxamide Series

The target compound has a computed XLogP3 of 0.6, which is slightly lower than the 2-fluorophenylmethyl analog (XLogP3 = 0.7) despite the target compound having a higher molecular weight (347.37 vs. 349.36 g/mol) [1][2]. This counterintuitive relationship—where the fluorinated analog is more lipophilic despite similar MW—reflects the polarity-enhancing effect of the methoxy oxygen versus the lipophilicity-enhancing effect of the fluorophenyl moiety. Within the broader series, the unsubstituted phenyl analog (C16H19N3O4, MW 317.35) is expected to have a lower XLogP3 due to the absence of both the methoxy oxygen and the methylene spacer, while the 2-methylphenyl analog (C17H21N3O4, MW 331.37) would exhibit higher lipophilicity due to the methyl substituent.

Lipophilicity Drug-likeness Solubility prediction

Hydrogen Bond Acceptor Count and Structural Differentiation Enabled by the 3-Methoxyphenyl Group

The target compound possesses 5 hydrogen bond acceptors (HBA = 5) and 1 hydrogen bond donor (HBD = 1), identical to the 2-fluorophenylmethyl analog [1][2]. However, the spatial orientation of the HBA atoms differs: the target compound's methoxy oxygen is positioned at the meta position of the phenyl ring, providing a directional HBA vector approximately 120° from the urea NH, whereas the fluorophenylmethyl analog's fluorine atom (a weaker HBA) is at the ortho position with an intervening methylene spacer. The unsubstituted phenyl analog (CAS 2320885-11-6, C16H19N3O4) has only 4 HBA atoms, lacking the methoxy oxygen entirely . This additional HBA in the target compound enables hydrogen-bonding interactions that are geometrically inaccessible to the phenyl and methylphenyl analogs, which may translate to differential target recognition in kinase ATP-binding pockets or other HBA-dependent binding sites.

Hydrogen bonding Target engagement SAR diversification

Morpholine-2,5-Dione Scaffold: Class-Level Evidence for Metabolic Stability and Polymer Precursor Applications

The morpholine-2,5-dione (dioxomorpholine) core shared by the target compound and its analogs is a cyclic depsipeptide analog recognized in the medicinal chemistry literature as a privileged scaffold conferring enhanced metabolic stability compared to simple morpholine rings, due to the electron-withdrawing effect of the two carbonyl groups that reduce oxidative metabolism at the ring heteroatoms [1]. Additionally, morpholine-2,5-diones serve as monomers for ring-opening polymerization to produce biodegradable polydepsipeptides, a distinct application domain not shared by simple piperidine carboxamides lacking the dione moiety [1]. The target compound's specific combination of the morpholine-2,5-dione core with a 3-methoxyphenyl urea terminus creates a bifunctional molecule suitable both as a pharmacologically relevant screening candidate and as a precursor for polymer-drug conjugate design—a dual-use profile that simpler piperidine carboxamides cannot offer.

Metabolic stability Biodegradable polymers Prodrug design

Recommended Research and Procurement Application Scenarios for 4-(3,5-Dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide


Focused Kinase Inhibitor Screening Library Enrichment with a Meta-Methoxy Pharmacophore

Based on the compound's computed drug-like properties (XLogP3 = 0.6, TPSA = 88.2 Ų) and its structural classification as a potential kinase inhibitor precursor [1], procurement of this compound is most justified for screening campaigns targeting kinases where a hydrogen-bond-accepting meta-substituent on the N-aryl urea is hypothesized to engage the hinge region or solvent-exposed pocket. The 3-methoxyphenyl group provides a directional HBA that is geometrically distinct from the ortho-fluorine or para-substituted analogs, enabling exploration of vector-specific SAR around the urea terminus. The compound's favorable physicochemical profile places it within oral drug-like chemical space, making it suitable for phenotypic and target-based screening without preliminary property optimization.

Head-to-Head Physicochemical Comparator Studies Within the Dioxomorpholine-Piperidine Series

The computed TPSA difference of +9.2 Ų relative to the 2-fluorophenylmethyl analog (79 Ų vs. 88.2 Ų) [2][3] makes the target compound a valuable comparator for systematic studies correlating TPSA with membrane permeability, aqueous solubility, or plasma protein binding within a congeneric series. Researchers can procure the target compound alongside the phenyl analog (CAS 2320885-11-6), 2-methylphenyl analog, and 2-fluorophenylmethyl analog (CAS 2034367-45-6) to generate quantitative structure-property relationship (QSPR) datasets that isolate the contribution of the meta-methoxy group to key ADME parameters, providing actionable data for lead optimization programs.

Polymer-Drug Conjugate Precursor Development Leveraging the Morpholine-2,5-Dione Core

The morpholine-2,5-dione scaffold is an established monomer for ring-opening polymerization to yield biodegradable polydepsipeptides [4]. The target compound, with its 3-methoxyphenyl urea terminus, can serve as a functionalized monomer or as a model compound for developing polymer-drug conjugates where the bioactive urea moiety is retained in the polymer side chain. This application scenario is unique to the dioxomorpholine-containing series and is not accessible to simple piperidine-1-carboxamides, providing a distinct procurement rationale for materials science and drug delivery research groups.

Building Block for Late-Stage Diversification in SAR Campaigns

The compound's well-defined structure with 3 rotatable bonds, a single hydrogen bond donor, and a molecular complexity score of 502 [1] makes it an attractive intermediate for late-stage functionalization. The 3-methoxyphenyl group can undergo O-demethylation to reveal a phenolic OH for further derivatization (e.g., alkylation, acylation, sulfonation), enabling rapid analog generation. This synthetic handle is absent in the unsubstituted phenyl analog and the methylphenyl analog, making the target compound a more versatile starting point for divergent SAR exploration. Procurement is recommended for medicinal chemistry groups seeking a single intermediate that can yield multiple downstream analogs through simple transformations.

Quote Request

Request a Quote for 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.